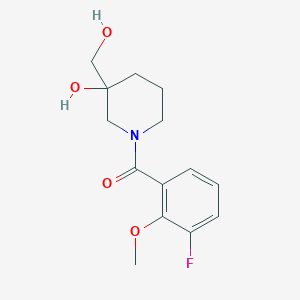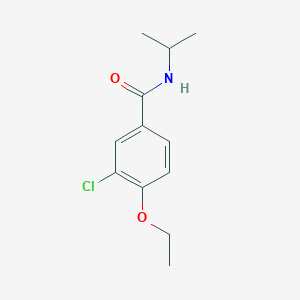
1,2'-biindene-1',3,3'(2H)-trione 3-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2'-biindene-1',3,3'(2H)-trione 3-oxime is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is synthesized using a multistep process that involves the reaction of 1,2'-biindene-1',3,3'(2H)-trione with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1,2'-biindene-1',3,3'(2H)-trione 3-oxime has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, this compound has been used as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Wirkmechanismus
The mechanism of action of 1,2'-biindene-1',3,3'(2H)-trione 3-oxime is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In addition, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2'-biindene-1',3,3'(2H)-trione 3-oxime in lab experiments include its potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. Additionally, this compound is relatively easy to synthesize using a multistep process that involves readily available starting materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1,2'-biindene-1',3,3'(2H)-trione 3-oxime. One potential direction is to further investigate its anticancer activity and explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in materials science and catalysis. Finally, future research could focus on developing more efficient and environmentally friendly synthesis methods for this compound.
Synthesemethoden
The synthesis of 1,2'-biindene-1',3,3'(2H)-trione 3-oxime involves a multistep process that starts with the reaction of 1,2'-biindene-1',3,3'(2H)-trione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the intermediate 1,2'-biindene-1',3,3'(2H)-trione oxime, which is then treated with acetic anhydride to form this compound.
Eigenschaften
IUPAC Name |
2-[(3Z)-3-hydroxyiminoinden-1-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-12-7-3-4-8-13(12)18(21)16(17)14-9-15(19-22)11-6-2-1-5-10(11)14/h1-8,22H,9H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHWJKTVHDVKM-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4/C1=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5420699.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420717.png)
![4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5420719.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5420720.png)
amino]-N-methylbutanamide](/img/structure/B5420728.png)

![6-{[(2-furylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5420738.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5420762.png)
![3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5420764.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5420782.png)

